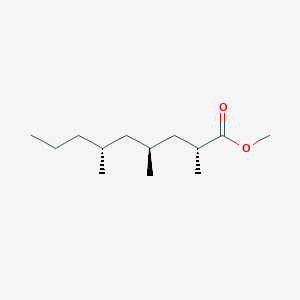
Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate is a chemical compound that is commonly used in scientific research. It is a chiral molecule that has been found to have various applications in the field of chemistry and biology.
Aplicaciones Científicas De Investigación
Methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate has various applications in scientific research. It has been used as a chiral building block in the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a precursor in the synthesis of chiral ligands for asymmetric catalysis. Additionally, this compound has been used as a flavoring agent in food and beverage industries.
Mecanismo De Acción
The mechanism of action of methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate is not well understood. However, it is believed that this compound interacts with various enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate in lab experiments include its chiral nature, which makes it useful in the synthesis of chiral compounds. Additionally, this compound is readily available and relatively inexpensive. However, the limitations of using this compound include its potential toxicity and its limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research involving methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate. One area of research could involve the development of new synthetic methods for this compound, which could lead to the synthesis of new chiral compounds and ligands. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could be conducted to explore the potential use of this compound as a flavoring agent in the food and beverage industry.
Métodos De Síntesis
Methyl (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4,6-trimethylnonanoyl chloride with methanol in the presence of a base catalyst. This reaction results in the formation of the methyl ester of (Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate)-2,4,6-trimethylnonanoic acid, which can then be purified and used in scientific research.
Propiedades
Número CAS |
18450-82-3 |
|---|---|
Nombre del producto |
Methyl (2R,4S,6R)-2,4,6-trimethylnonanoate |
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
methyl (2R,4S,6R)-2,4,6-trimethylnonanoate |
InChI |
InChI=1S/C13H26O2/c1-6-7-10(2)8-11(3)9-12(4)13(14)15-5/h10-12H,6-9H2,1-5H3/t10-,11+,12-/m1/s1 |
Clave InChI |
NCJWARDEMBIBPL-GRYCIOLGSA-N |
SMILES isomérico |
CCC[C@@H](C)C[C@H](C)C[C@@H](C)C(=O)OC |
SMILES |
CCCC(C)CC(C)CC(C)C(=O)OC |
SMILES canónico |
CCCC(C)CC(C)CC(C)C(=O)OC |
Sinónimos |
[2R,4S,6R,(-)]-2,4,6-Trimethylnonanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



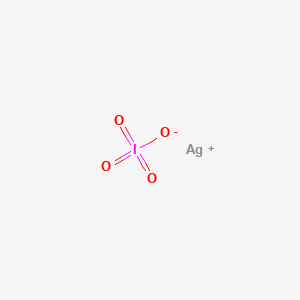
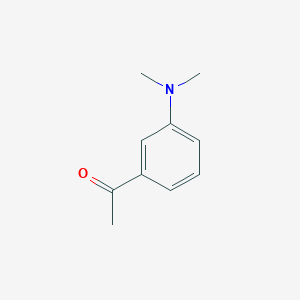

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
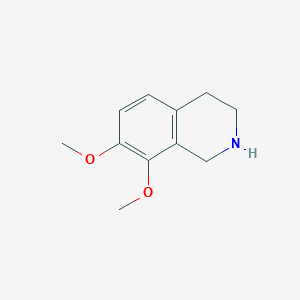
![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)
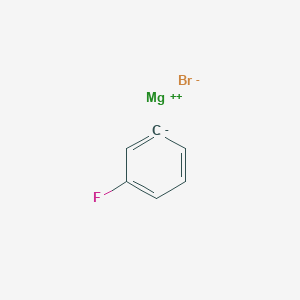

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)


![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)

